molecular formula C24H23FN4O3 B15000119 7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15000119
M. Wt: 434.5 g/mol
InChI Key: TWTMTTFDFMZMPA-UHFFFAOYSA-N
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Description

“7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the fluorophenyl and furoyl groups through various coupling reactions. Common reagents used in these steps include:

    Amines and anhydrides: for the formation of the quinazolinone core.

    Halogenated compounds:

    Piperazine derivatives: for the attachment of the furoyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl compounds: Molecules containing fluorophenyl groups with varying biological activities.

    Piperazine derivatives: Compounds with piperazine rings, often studied for their pharmacological properties.

Uniqueness

“7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23FN4O3/c1-15-22-19(13-16(14-20(22)30)17-5-2-3-6-18(17)25)27-24(26-15)29-10-8-28(9-11-29)23(31)21-7-4-12-32-21/h2-7,12,16H,8-11,13-14H2,1H3

InChI Key

TWTMTTFDFMZMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC=CC=C5F

Origin of Product

United States

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